Dexamethasone β-D-Glucuronide Sodium Salt
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Overview
Description
Dexamethasone β-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative, primarily used in scientific research. It is a prodrug of dexamethasone, designed to be enzymatically cleaved in specific tissues, releasing the active drug, dexamethasone . This compound has gained significant recognition in various fields, including glycobiology, due to its diverse biochemical and physiological effects .
Mechanism of Action
Target of Action
Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .
Mode of Action
DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .
Biochemical Pathways
The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .
Pharmacokinetics
It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.
Result of Action
The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .
Biochemical Analysis
Biochemical Properties
Dexamethasone β-D-Glucuronide Sodium Salt acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that manifest in a wide range of physiological effects . Additionally, DBGSS exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .
Cellular Effects
This compound has diverse biochemical and physiological effects on cells. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor and interleukin-6 . Furthermore, it demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and activating the glucocorticoid receptor . This initiates downstream signaling pathways that result in a wide range of physiological effects . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone β-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions to ensure the formation of the β-D-glucuronide linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucuronidase to release dexamethasone.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed for specific transformations.
Major Products: The primary product of hydrolysis is dexamethasone, which retains its pharmacological activity .
Scientific Research Applications
Dexamethasone β-D-Glucuronide Sodium Salt is widely used in scientific research due to its ability to act as a prodrug for dexamethasone. Its applications include:
Comparison with Similar Compounds
- Prednisolone β-D-Glucuronide Sodium Salt
- Hydrocortisone β-D-Glucuronide Sodium Salt
- Betamethasone β-D-Glucuronide Sodium Salt
Comparison: Dexamethasone β-D-Glucuronide Sodium Salt is unique due to its high potency and specific enzymatic cleavage mechanism, which allows for targeted drug delivery. Compared to similar compounds, it exhibits a more prolonged anti-inflammatory effect and higher receptor affinity .
Properties
CAS No. |
105088-08-2 |
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Molecular Formula |
C₂₈H₃₆FNaO₁₁ |
Molecular Weight |
590.57 |
Synonyms |
(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origin of Product |
United States |
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